Lipophilicity Advantage: SF5 vs. CF3 in Meta-Position
3-(Pentafluorosulfanyl)benzaldehyde exhibits a computed logP of 4.1565, compared to a logP of approximately 2.5-2.6 for 3-(trifluoromethyl)benzaldehyde [1]. This difference of approximately +1.6 log units translates to a nearly 40-fold increase in partition coefficient, indicating substantially higher lipophilicity for the SF5-containing compound.
| Evidence Dimension | Lipophilicity (LogP / XLogP) |
|---|---|
| Target Compound Data | LogP = 4.1565 |
| Comparator Or Baseline | 3-(Trifluoromethyl)benzaldehyde: LogP = 2.5-2.6 |
| Quantified Difference | ΔLogP ≈ +1.6 (approximately 40× higher partition coefficient) |
| Conditions | Computed/predicted octanol-water partition coefficient; target value from Chemsrc database, comparator value from BOC Sciences and Chembase databases |
Why This Matters
Higher lipophilicity directly impacts membrane permeability, tissue distribution, and metabolic clearance in drug candidates, making the SF5 analogue preferable when increased hydrophobicity is required without enlarging the molecular scaffold.
- [1] BOC Sciences. 3-(Trifluoromethyl)benzaldehyde CAS 454-89-7. LogP = 2.51790. View Source
